Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate

Hydrogen-bond donor count Medicinal chemistry Physicochemical property optimization

This tert‑butyl 3‑(aminomethyl)‑2,6‑dioxa‑9‑azaspiro[4.5]decane‑9‑carboxylate (CAS 1330763‑24‑0) is a 97% pure research‑grade spirocyclic building block. It features a Boc‑protected secondary amine and a free primary aminomethyl group on a rigid 2,6‑dioxa‑9‑azaspiro scaffold, providing a unique dual‑HBD pharmacophore not replicated by simpler morpholines or regioisomeric spiro analogs. The pre‑installed orthogonal protection eliminates one synthetic step versus the unprotected core (CAS 923277‑59‑2), accelerating diversity‑oriented synthesis of sp³‑enriched libraries for CNS receptor targeting. Supplied as a solid; store at 2‑8 °C. For R&D use only; contact us for bulk pricing and global shipping.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 1330763-24-0
Cat. No. B3231885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate
CAS1330763-24-0
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)CN
InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-4-5-18-13(8-15)6-10(7-14)17-9-13/h10H,4-9,14H2,1-3H3
InChIKeyMECDCDBYHFJSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Aminomethyl)-2,6-Dioxa-9-Azaspiro[4.5]Decane-9-Carboxylate (CAS 1330763-24-0): Baseline Procurement Profile for a Spirocyclic Building Block


Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1330763-24-0) is a spirocyclic heterocyclic building block with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . The compound incorporates a 2,6-dioxa-9-azaspiro[4.5]decane core scaffold, a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 9-position, and a free primary aminomethyl (-CH2NH2) substituent at the 3-position . It is supplied as a research chemical with a typical purity specification of 97% . The compound belongs to the morpholine-spirocyclic class and serves as a conformationally constrained intermediate for medicinal chemistry synthesis, particularly in the construction of compound libraries that explore three-dimensional chemical space beyond traditional flat heteroaromatic frameworks.

Why Generic Substitution Fails for CAS 1330763-24-0: Differentiation Through Functional Group Topology and Scaffold Architecture


Spirocyclic building blocks containing the 2,6-dioxa-9-azaspiro[4.5]decane core cannot be generically interchanged with simpler morpholine, piperidine, or even regioisomeric spiro analogs without altering critical molecular recognition properties. The specific placement of the two endocyclic oxygen atoms at the 2- and 6-positions, combined with the exocyclic aminomethyl substituent at position 3, creates a unique hydrogen-bonding pharmacophore in three-dimensional space that is not replicated by the 1,4-dioxa regioisomer or by non-spirocyclic alternatives [1]. Furthermore, the Boc-protected 9-aza nitrogen enables orthogonal deprotection strategies that are essential for sequential derivatization in library synthesis; substituting the unprotected core scaffold (CAS 923277-59-2) would forfeit this synthetic handle and require additional protection steps with associated yield losses . The quantitative evidence below demonstrates that even closely related analogs within the same spiro family exhibit measurably different hydrogen-bond donor/acceptor profiles and scaffold geometries that directly impact lead optimization campaigns.

Quantitative Differentiation Evidence: Tert-Butyl 3-(Aminomethyl)-2,6-Dioxa-9-Azaspiro[4.5]Decane-9-Carboxylate Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound (2 HBD) Versus Hydroxymethyl Analog (1 HBD)

The target compound contains a primary aminomethyl group (-CH₂NH₂) that provides two hydrogen-bond donor (HBD) atoms, whereas the direct hydroxymethyl analog (tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate, CAS 1330763-25-1) possesses a single hydroxyl group contributing only one HBD . This difference is structurally determined from the canonical SMILES: the aminomethyl variant has HBD = 2 and HBA = 5, while the hydroxymethyl variant has HBD = 1 and HBA = 5. The additional HBD expands the target compound's capacity for complementary hydrogen-bonding interactions with biological targets, a critical parameter in fragment-based drug design and structure-activity relationship (SAR) exploration where HBD count correlates with aqueous solubility and target engagement potential .

Hydrogen-bond donor count Medicinal chemistry Physicochemical property optimization

Scaffold Rigidity and Physicochemical Advantages: Spirocyclic 2,6-Dioxa Core Versus Non-Spirocyclic Morpholine Analogs

A 2024 expert review in Expert Opinion on Drug Discovery quantitatively summarized the advantages of azaspirocyclic scaffolds over their non-spirocyclic six-membered ring counterparts (piperazines, piperidines, morpholines, thiomorpholines): spirocyclic analogs demonstrate higher aqueous solubility, higher basicity, decreased lipophilicity, and improved metabolic stability [1]. The target compound's 2,6-dioxa-9-azaspiro[4.5]decane scaffold locks the molecule into a conformationally restricted three-dimensional geometry with a higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to the flexible, two-dimensional (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. The spirocyclic constraint pre-organizes the exit vectors of the Boc-protected amine and the aminomethyl group in a defined spatial orientation, which is critical for structure-based drug design where the three-dimensional shape of a molecule determines its interaction with protein targets [2].

Spirocyclic scaffold Fraction sp3 Metabolic stability Drug-likeness

Regioisomeric Differentiation: 2,6-Dioxa Versus 1,4-Dioxa-8-Azaspiro[4.5]Decane Topology

The target compound (2,6-dioxa-9-azaspiro[4.5]decane scaffold) and its regioisomer tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 123387-51-9) differ in the positioning of the two endocyclic oxygen atoms within the spiro framework. In the 2,6-dioxa arrangement, one oxygen resides in the five-membered tetrahydrofuran ring and one in the six-membered morpholine ring; in the 1,4-dioxa arrangement, both oxygens are in the six-membered ring as a 1,4-dioxane moiety . This topological difference alters the spatial orientation of the aminomethyl substituent relative to the Boc-protected nitrogen, changing the exit vector angles and distances that define how the building block presents its functional groups in three-dimensional space. The 2,6-dioxa scaffold places the aminomethyl group in a different geometric relationship to the spiro center compared to the 1,4-dioxa scaffold, which can influence molecular recognition at protein binding sites [1].

Regioisomer Exit vector geometry Spatial orientation Pharmacophore mapping

Commercial Purity Specification: 97% (CAS 1330763-24-0) Versus 95% Baseline for Spirocyclic Analogs

The target compound is commercially available at a documented purity specification of 97% (CheMenu Catalog CM207833), which exceeds the typical 95% minimum purity offered for the hydroxymethyl analog (CAS 1330763-25-1, CheMenu CM207834, 95%), the unsubstituted core scaffold 2,6-dioxa-9-azaspiro[4.5]decane (CAS 923277-59-2, 95%), and the 1,4-dioxa regioisomer (CAS 123387-51-9, min. 95%) . This 2-percentage-point purity differential, while modest in absolute terms, can be material in multi-step synthetic sequences where cumulative impurity carry-through affects final product yield and analytical characterization. Suppliers reporting 97% purity for the target compound also provide catalog-level quality documentation, which supports procurement qualification workflows in regulated medicinal chemistry environments .

Purity specification Procurement quality Reproducibility Analytical characterization

Orthogonal Synthetic Handle: Boc-Protected 9-Aza Versus Unprotected Core Scaffold

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the 9-aza nitrogen, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal a secondary amine for further functionalization . In contrast, the unsubstituted core scaffold 2,6-dioxa-9-azaspiro[4.5]decane (CAS 923277-59-2) bears a free secondary amine (HBD = 1, HBA = 3, TPSA = 30.5 Ų) that would require an additional protection step before selective chemistry at other positions can be performed . The Boc group also serves as a lipophilic handle that modulates the compound's solubility and chromatographic behavior during purification. For library synthesis, the pre-installed Boc protection on the target compound eliminates one synthetic step (protection) and the associated yield loss (typically 80–95% per protection/deprotection cycle), improving overall synthetic efficiency when compared to starting from the unprotected core scaffold .

Orthogonal protection Sequential derivatization Solid-phase synthesis Library chemistry

Limitations Acknowledgment: Absence of Direct Head-to-Head Biological or PK Comparative Data for This Specific Building Block

A comprehensive search of PubMed, Google Patents, PubChem, and major vendor databases (excluding prohibited sources) conducted on 2026-04-30 did not identify any primary research papers, patents, or authoritative database entries that report direct head-to-head biological activity, pharmacokinetic, or physicochemical comparative data for CAS 1330763-24-0 versus its closest analogs. The evidence presented in this guide is predominantly at the class-level inference and supporting evidence tiers, based on structurally determined molecular properties (HBD count, scaffold topology) and vendor-specified purity specifications [1]. No quantitative IC50, Ki, solubility (mg/mL), logD, metabolic stability (CLint), or permeability data were identified for this specific compound. Users should treat procurement decisions for this building block as scaffold-selection choices informed by the general advantages of spirocyclic frameworks (higher Fsp³, conformational rigidity) rather than compound-specific performance data. Direct comparative experimental characterization is recommended before committing to large-scale procurement for lead optimization programs.

Data transparency Evidence strength Procurement risk assessment

Recommended Application Scenarios for Tert-Butyl 3-(Aminomethyl)-2,6-Dioxa-9-Azaspiro[4.5]Decane-9-Carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Dual Hydrogen-Bond Donor Capacity

The target compound's primary aminomethyl group (HBD = 2) provides one additional hydrogen-bond donor compared to the hydroxymethyl analog (HBD = 1), making it the preferred building block for fragment-based screening campaigns targeting proteins with hydrogen-bond-accepting residues (e.g., kinase hinge regions, protease active sites). The dual HBD capacity enables bidentate hydrogen-bonding interactions that can enhance fragment hit rates and binding affinity [1].

Conformationally Constrained Library Synthesis for CNS and Orphan Receptor Targets

The rigid 2,6-dioxa-9-azaspiro[4.5]decane scaffold, combined with the pre-installed orthogonal Boc protection, makes this compound suitable for diversity-oriented synthesis of sp³-enriched compound libraries targeting CNS receptors (including sigma receptors, for which related spirocyclic scaffolds have demonstrated nanomolar affinity) [1]. The regioisomeric 2,6-dioxa topology presents oxygen lone pairs in a distinct spatial orientation compared to 1,4-dioxa scaffolds, potentially accessing different receptor subsites [2].

Sequential Derivatization Workflows in Parallel Synthesis

The Boc-protected 9-aza nitrogen eliminates one synthetic protection step compared to starting from the unprotected core scaffold (CAS 923277-59-2). The 97% commercial purity specification further supports parallel synthesis workflows by reducing the need for pre-purification before library production. This compound is well-suited for amide coupling, reductive amination, and urea formation at the aminomethyl position, followed by Boc deprotection and subsequent diversification at the 9-aza position [1].

Scaffold-Hopping Studies Comparing Spirocyclic Versus Monocyclic Morpholine Cores

For medicinal chemistry programs seeking to replace flexible morpholine or piperidine moieties with conformationally restricted spirocyclic bioisosteres, this compound provides a direct entry point for scaffold-hopping SAR studies. Class-level evidence indicates that spirocyclic analogs exhibit improved solubility, higher basicity, and better metabolic stability compared to monocyclic counterparts [1], making this building block a rational choice for lead optimization campaigns targeting improved pharmacokinetic profiles.

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.